molecular formula C10H6Cl2O B12044687 2-Cyclobuten-1-one, 4,4-dichloro-3-phenyl- CAS No. 3470-35-7

2-Cyclobuten-1-one, 4,4-dichloro-3-phenyl-

Cat. No.: B12044687
CAS No.: 3470-35-7
M. Wt: 213.06 g/mol
InChI Key: JQIUAKCMZXIOFM-UHFFFAOYSA-N
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Description

2-Cyclobuten-1-one, 4,4-dichloro-3-phenyl- is an organic compound with the molecular formula C₁₀H₆Cl₂O It is characterized by a cyclobutenone ring substituted with two chlorine atoms and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobuten-1-one, 4,4-dichloro-3-phenyl- typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the cyclobutenone ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Phenyl Substitution: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with the cyclobutenone derivative in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobuten-1-one, 4,4-dichloro-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclobutenone ring to a cyclobutane ring.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields cyclobutane derivatives.

    Substitution: Results in various substituted cyclobutenone derivatives.

Scientific Research Applications

2-Cyclobuten-1-one, 4,4-dichloro-3-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Cyclobuten-1-one, 4,4-dichloro-3-phenyl- involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclobuten-1-one, 3-phenyl-: Lacks the chlorine atoms, leading to different reactivity and properties.

    2-Cyclobuten-1-one, 4,4-dichloro-: Lacks the phenyl group, affecting its stability and applications.

    2-Cyclobuten-1-one, 4-chloro-3-phenyl-: Contains only one chlorine atom, resulting in different chemical behavior.

Uniqueness

2-Cyclobuten-1-one, 4,4-dichloro-3-phenyl- is unique due to the presence of both chlorine atoms and a phenyl group, which confer distinct reactivity and potential applications. The combination of these substituents makes it a valuable compound for various synthetic and research purposes.

Properties

IUPAC Name

4,4-dichloro-3-phenylcyclobut-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O/c11-10(12)8(6-9(10)13)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIUAKCMZXIOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C2(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80283753
Record name 2-Cyclobuten-1-one, 4,4-dichloro-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3470-35-7
Record name NSC33250
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Cyclobuten-1-one, 4,4-dichloro-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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